molecular formula C21H25N5O3S B11194000 3-[(4-benzylpiperazin-1-yl)carbonyl]-6-(2-methylpropyl)[1,2]thiazolo[4,3-d]pyrimidine-5,7(4H,6H)-dione

3-[(4-benzylpiperazin-1-yl)carbonyl]-6-(2-methylpropyl)[1,2]thiazolo[4,3-d]pyrimidine-5,7(4H,6H)-dione

Cat. No.: B11194000
M. Wt: 427.5 g/mol
InChI Key: NMBXDSUFZRWYDO-UHFFFAOYSA-N
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Description

3-(4-BENZYLPIPERAZINE-1-CARBONYL)-6-(2-METHYLPROPYL)-4H,5H,6H,7H-[1,2]THIAZOLO[4,3-D]PYRIMIDINE-5,7-DIONE is a complex organic compound that belongs to the class of thiazolopyrimidines This compound is characterized by its unique structure, which includes a benzylic piperazine moiety and a thiazolopyrimidine core

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(4-BENZYLPIPERAZINE-1-CARBONYL)-6-(2-METHYLPROPYL)-4H,5H,6H,7H-[1,2]THIAZOLO[4,3-D]PYRIMIDINE-5,7-DIONE typically involves multi-step organic reactions. The process begins with the preparation of the thiazolopyrimidine core, followed by the introduction of the benzylic piperazine moiety. Common reagents used in these reactions include various amines, aldehydes, and isocyanides. The reaction conditions often require controlled temperatures and the use of catalysts to ensure high yields and purity.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize efficiency and minimize costs. This includes the use of continuous flow reactors and automated systems to ensure consistent quality and scalability.

Chemical Reactions Analysis

Types of Reactions

3-(4-BENZYLPIPERAZINE-1-CARBONYL)-6-(2-METHYLPROPYL)-4H,5H,6H,7H-[1,2]THIAZOLO[4,3-D]PYRIMIDINE-5,7-DIONE undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized to form corresponding sulfoxides or sulfones.

    Reduction: Reduction reactions can convert certain functional groups within the molecule to their corresponding reduced forms.

    Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, leading to the formation of various derivatives.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and various nucleophiles or electrophiles for substitution reactions. The reaction conditions vary depending on the desired transformation but often involve controlled temperatures and the use of solvents to facilitate the reactions.

Major Products Formed

The major products formed from these reactions include various oxidized, reduced, or substituted derivatives of the original compound

Scientific Research Applications

3-(4-BENZYLPIPERAZINE-1-CARBONYL)-6-(2-METHYLPROPYL)-4H,5H,6H,7H-[1,2]THIAZOLO[4,3-D]PYRIMIDINE-5,7-DIONE has a wide range of scientific research applications, including:

    Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.

    Biology: The compound is studied for its potential biological activities, including antimicrobial, antiviral, and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.

    Industry: It is used in the development of new materials and as a catalyst in certain industrial processes.

Mechanism of Action

The mechanism of action of 3-(4-BENZYLPIPERAZINE-1-CARBONYL)-6-(2-METHYLPROPYL)-4H,5H,6H,7H-[1,2]THIAZOLO[4,3-D]PYRIMIDINE-5,7-DIONE involves its interaction with specific molecular targets and pathways. The compound can bind to certain enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways involved depend on the specific application and the context in which the compound is used.

Comparison with Similar Compounds

Similar Compounds

Similar compounds include other thiazolopyrimidine derivatives and benzylic piperazine-containing molecules. Examples include:

  • 3-(4-BENZYLPIPERAZINE-1-CARBONYL)-6-(2-METHYLPROPYL)-4H,5H,6H,7H-[1,2]THIAZOLO[4,3-D]PYRIMIDINE-5,7-DIONE
  • 3-(4-BENZYLPIPERAZINE-1-CARBONYL)-6-(2-METHYLPROPYL)-4H,5H,6H,7H-[1,2]THIAZOLO[4,3-D]PYRIMIDINE-5,7-DIONE

Uniqueness

What sets 3-(4-BENZYLPIPERAZINE-1-CARBONYL)-6-(2-METHYLPROPYL)-4H,5H,6H,7H-[1,2]THIAZOLO[4,3-D]PYRIMIDINE-5,7-DIONE apart from similar compounds is its unique combination of structural features, which confer specific chemical and biological properties. This makes it a valuable compound for various research and industrial applications.

Properties

Molecular Formula

C21H25N5O3S

Molecular Weight

427.5 g/mol

IUPAC Name

3-(4-benzylpiperazine-1-carbonyl)-6-(2-methylpropyl)-4H-[1,2]thiazolo[4,3-d]pyrimidine-5,7-dione

InChI

InChI=1S/C21H25N5O3S/c1-14(2)12-26-19(27)17-16(22-21(26)29)18(30-23-17)20(28)25-10-8-24(9-11-25)13-15-6-4-3-5-7-15/h3-7,14H,8-13H2,1-2H3,(H,22,29)

InChI Key

NMBXDSUFZRWYDO-UHFFFAOYSA-N

Canonical SMILES

CC(C)CN1C(=O)C2=NSC(=C2NC1=O)C(=O)N3CCN(CC3)CC4=CC=CC=C4

Origin of Product

United States

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